molecular formula C13H9NOS B1335329 2-Thiophen-2-yl-indolizine-3-carbaldehyde CAS No. 558473-20-4

2-Thiophen-2-yl-indolizine-3-carbaldehyde

Cat. No.: B1335329
CAS No.: 558473-20-4
M. Wt: 227.28 g/mol
InChI Key: PEZDGBKEEBTVES-UHFFFAOYSA-N
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Description

2-Thiophen-2-yl-indolizine-3-carbaldehyde is a heterocyclic compound that features both indolizine and thiophene rings These structures are known for their significant roles in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Chichibabin reaction, which involves the cyclization of pyridine derivatives . Another approach is the use of transition metal-catalyzed reactions, which can offer high yields and selectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to optimize yield and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Thiophen-2-yl-indolizine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-Thiophen-2-yl-indolizine-3-carbaldehyde involves its interaction with various molecular targets. The indolizine ring can interact with biological receptors, while the thiophene moiety can enhance the compound’s electronic properties. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: Shares the indole structure but lacks the thiophene ring.

    Thiophene-2-carbaldehyde: Contains the thiophene ring but lacks the indolizine structure.

    Indolizine-3-carbaldehyde: Similar indolizine structure but without the thiophene ring.

Uniqueness

2-Thiophen-2-yl-indolizine-3-carbaldehyde is unique due to the combination of both indolizine and thiophene rings, which can confer distinct electronic and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-thiophen-2-ylindolizine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NOS/c15-9-12-11(13-5-3-7-16-13)8-10-4-1-2-6-14(10)12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZDGBKEEBTVES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(N2C=C1)C=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404285
Record name 2-Thiophen-2-yl-indolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

558473-20-4
Record name 2-Thiophen-2-yl-indolizine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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